
Potassium sodium tartrate tetrahydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium sodium tartrate involves the reaction between potassium bitartrate (cream of tartar) and sodium carbonate . Here is a detailed procedure:
- Conversion of Sodium Bicarbonate to Sodium Carbonate:
- Add 500 g of sodium bicarbonate to a pyrex container.
- Heat in an oven at 65°C for one hour, then increase the temperature to 120°C for another hour.
- Repeat the process at 175°C and 230°C.
- Allow the container to cool to room temperature and transfer the sodium carbonate to a sealed container.
- Reaction with Potassium Bitartrate:
- Suspend 200 g of potassium bitartrate in 250 mL of water in a 500 mL beaker.
- Heat the beaker in a saucepan with simmering water.
- Add 2.5 mL of sodium carbonate solution gradually until no more bubbles form.
- Filter the solution using filter paper and evaporate to concentrate to 400 mL.
- Allow the filtrate to cool and store in a cool place to form crystals .
Industrial Production Methods: In industrial settings, the production of potassium sodium tartrate follows similar principles but on a larger scale with more controlled conditions to ensure purity and yield. The process involves the use of large reactors and precise temperature control to facilitate the reaction between potassium bitartrate and sodium carbonate .
Chemical Reactions Analysis
Potassium sodium tartrate undergoes various chemical reactions, including:
- Oxidation and Reduction:
- Substitution Reactions:
- Complex Formation:
Scientific Research Applications
General Properties
- Chemical Formula : KNaC₄H₄O₆·4H₂O
- Appearance : Colorless to white crystalline solid
- Solubility : Highly soluble in water
- Notable Properties : Exhibits piezoelectric properties, forms complexes with metal ions, acts as a stabilizer in chemical reactions.
Food Industry
Potassium sodium tartrate tetrahydrate is widely used in the food industry for several purposes:
- Leavening Agent : It serves as a key component in baking powder, releasing carbon dioxide when heated, which helps baked goods rise and achieve a light texture.
- Stabilizer and Emulsifier : The compound prevents crystallization and separation of ingredients in processed foods such as dairy products and sauces, ensuring consistency.
- Gelatin Production : It aids in stabilizing gels for desserts like jelly and mousse.
Application | Description |
---|---|
Leavening Agent | Releases CO₂ for rising dough |
Stabilizer | Maintains consistency in food products |
Gelatin Stabilizer | Aids in forming stable gels |
Pharmaceutical Applications
In pharmaceuticals, this compound has therapeutic uses:
- Saline Cathartic : Used as a laxative to induce bowel movements by drawing water into the intestines.
- Detoxification Agent : It assists in removing toxins from the body during poisoning cases.
- Diuretic Properties : Acts mildly to promote urine production.
Therapeutic Use | Mechanism |
---|---|
Saline Cathartic | Induces watery evacuation |
Detoxification | Aids in toxin removal |
Diuretic | Promotes urine production |
Analytical Chemistry
The compound plays a crucial role in analytical chemistry:
- Fehling's Solution Component : Used to test for reducing sugars; it reacts with sugars to produce a color change.
- Protein Crystallography : Acts as a precipitant to facilitate the formation of protein crystals, essential for structural analysis.
Application | Role |
---|---|
Fehling's Solution | Tests for reducing sugars |
Protein Crystallography | Promotes crystal growth |
Electronics and Piezoelectric Devices
This compound exhibits piezoelectric properties:
- Sensors and Actuators : Used in the production of devices that convert mechanical stress into electrical energy.
- Historical Use in Audio Equipment : Previously utilized in gramophone pick-ups due to its high output characteristics.
Application | Description |
---|---|
Sensors | Converts mechanical stress to electrical signals |
Audio Equipment | High-output transducers |
Case Studies and Research Findings
-
Protein Crystallization Studies :
Research has demonstrated that this compound significantly enhances the quality of protein crystals formed during crystallography experiments. These high-quality crystals are essential for X-ray diffraction studies that elucidate protein structures . -
Food Science Innovations :
Studies have shown that incorporating this compound into baking formulations improves the texture and shelf-life of baked goods by maintaining moisture levels and preventing staleness . -
Clinical Applications :
Clinical studies have indicated its effectiveness as a saline cathartic, with specific dosage guidelines established for safe use in adults during detoxification processes .
Mechanism of Action
Potassium sodium tartrate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Potassium sodium tartrate is unique due to its piezoelectric properties and its ability to form complexes with transition metals. Similar compounds include:
- Acid Potassium Tartrate:
- Used in baking and as a stabilizing agent.
- Aluminum Tartrate:
- Used in tanning and dyeing processes.
- Ammonium Tartrate:
- Used in analytical chemistry.
- Calcium Tartrate:
Potassium sodium tartrate stands out due to its versatility and wide range of applications in various fields.
Q & A
Basic Questions
Q. How is potassium sodium tartrate tetrahydrate synthesized, and what are its critical purity criteria for analytical applications?
this compound is synthesized via neutralization of L-tartaric acid with equimolar amounts of potassium hydroxide and sodium hydroxide, followed by crystallization. For analytical use (e.g., Fehling’s solution or enzymatic assays), purity ≥99% is required to avoid interference from contaminants like heavy metals (e.g., lead, nickel) . Purity verification methods include perchloric acid titration (assay ≥99%) and pH testing (5% aqueous solution: 6.5–8.5) .
Q. What are the key physical and chemical properties influencing its use in buffer solutions?
Its high solubility in water (630 g/L at 20°C) and ability to chelate metal ions (e.g., Cu²⁺ in Biuret reagent) make it ideal for stabilizing alkaline buffers. For example, in DNSA (3,5-dinitrosalicylic acid) solutions, it prevents Cu(OH)₂ precipitation by forming a stable tartrate-Cu complex in 2 M NaOH . Degradation occurs under strong acidic conditions (e.g., HCl), releasing tartaric acid .
Q. How is it standardized for use in quantitative assays like the Biuret method?
In the Biuret reagent, 9 g of this compound is dissolved in 0.2 M NaOH with 3 g CuSO₄·5H₂O to stabilize Cu²⁺ ions. The solution must be freshly prepared or stored in dark, inert containers to prevent oxidation or photodegradation .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray crystallography applications?
For protein crystallization (e.g., Schizosaccharomyces pombe Rho1), a solution containing 0.2 M this compound, 0.1 M sodium citrate (pH 5.6), and 1.9 M ammonium sulfate is used. Key parameters include:
- Temperature : 20–25°C to avoid rapid nucleation.
- pH : Maintained at 5.6–6.0 to stabilize protein-tartrate interactions.
- Cryoprotection : 25% glycerol in crystallization solution prevents ice formation during data collection .
Q. What methodological challenges arise in enzymatic assays (e.g., α-amylase activity), and how are they resolved?
In spectrophotometric α-amylase assays, inconsistent DNSA reagent stability can skew reducing sugar quantification. To mitigate:
- Heating protocol : Dissolve 12 g this compound in 2 M NaOH at 50–70°C to ensure complete complexation with DNSA .
- Storage : Use amber vials and avoid prolonged exposure to light, which degrades the 3,5-dinitrosalicylic acid .
Q. How do contradictory structural data on tartrate salts inform crystallization studies?
Calcium tartrate tetrahydrate (orthorhombic, P2₁2₁2₁) exhibits chain-like structures linked by hydrogen bonds, whereas potassium sodium tartrate forms monoclinic crystals. Discrepancies in unit cell parameters (e.g., a = 9.631 Å vs. 9.215 Å) highlight the need for:
- Refinement protocols : Full-matrix least-squares analysis to resolve atomic positions.
- Data collection : Use synchrotron radiation or high-flux X-ray sources (e.g., Mo Kα) for <2.6 Å resolution .
Q. Methodological Troubleshooting
Q. How to address precipitation in alkaline tartrate solutions during long-term storage?
Precipitation often results from carbonate formation due to CO₂ absorption. Solutions should be:
- Prepared in CO₂-free water.
- Stored under nitrogen or argon atmospheres.
- Filtered (0.22 μm cellulose nitrate membrane) before use .
Q. What steps validate its role in metal-catalyzed organic synthesis?
In palladium-catalyzed cross-coupling reactions, this compound acts as a chiral ligand. Validation includes:
Properties
CAS No. |
6381-59-5 |
---|---|
Molecular Formula |
C4H8KNaO7 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
potassium;sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/t1-,2-;;;/m1.../s1 |
InChI Key |
KHXDOHUGQJOHCD-QXMMYYGRSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
boiling_point |
200 °C |
Color/Form |
COLORLESS CRYSTALS CRYSTALS ARE OFTEN COATED WITH WHITE POWDER |
density |
Density: 1.77 (Air=1) |
melting_point |
70-80 °C 90-100 °C |
physical_description |
Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |
solubility |
1 gram is soluble in 1 ml of water, insoluble in ethanol VERY SOLUBLE IN HOT WATER Insol in alcohol SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C |
Synonyms |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; 2,3-Dihydroxy-[R-(R*,R*)]butanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; L-(+)-Tartaric Acid Monopotassium Monosodium Salt, Tetrahydrate; Monopotassium Mon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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